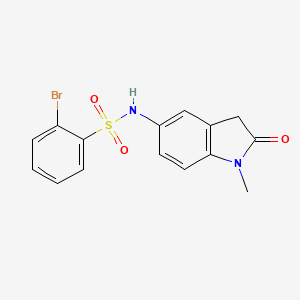
Ethyl 5-phenylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-phenylpiperidine-3-carboxylate, also known as EPPC, is a chemical compound that belongs to the piperidine family. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EPPC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 247.33 g/mol.
Mechanism of Action
The exact mechanism of action of Ethyl 5-phenylpiperidine-3-carboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. Ethyl 5-phenylpiperidine-3-carboxylate has also been shown to interact with the GABAergic system, which plays a key role in regulating anxiety and mood.
Biochemical and Physiological Effects:
Ethyl 5-phenylpiperidine-3-carboxylate has been shown to produce a range of biochemical and physiological effects, including the inhibition of monoamine oxidase (MAO) activity, which is involved in the breakdown of neurotransmitters. Ethyl 5-phenylpiperidine-3-carboxylate has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Ethyl 5-phenylpiperidine-3-carboxylate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, Ethyl 5-phenylpiperidine-3-carboxylate can be difficult to synthesize in large quantities, which can limit its use in certain experiments. Additionally, Ethyl 5-phenylpiperidine-3-carboxylate can be expensive, which can make it difficult to use in large-scale studies.
Future Directions
There are several future directions for research on Ethyl 5-phenylpiperidine-3-carboxylate, including the investigation of its potential as a novel antidepressant and anxiolytic agent. Further studies are also needed to elucidate the exact mechanism of action of Ethyl 5-phenylpiperidine-3-carboxylate and to identify its molecular targets. Additionally, the development of more efficient and cost-effective synthesis methods for Ethyl 5-phenylpiperidine-3-carboxylate could expand its use in medicinal chemistry research.
Synthesis Methods
Ethyl 5-phenylpiperidine-3-carboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to form Ethyl 5-phenylpiperidine-3-carboxylate. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a carbonyl compound to form a β-amino carbonyl compound, which is then cyclized to form Ethyl 5-phenylpiperidine-3-carboxylate.
Scientific Research Applications
Ethyl 5-phenylpiperidine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. Ethyl 5-phenylpiperidine-3-carboxylate has also been investigated for its potential as a novel antidepressant and anxiolytic agent.
properties
IUPAC Name |
ethyl 5-phenylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNCDZFPELCBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CNC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenylpiperidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2844116.png)


![N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2844122.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)

![1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2844126.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2844127.png)



![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)